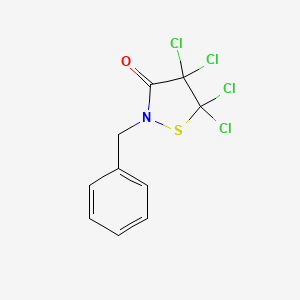
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a benzyl group and four chlorine atoms, making it a subject of interest in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one typically involves the reaction of benzylamine with tetrachlorothioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction mixture is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods such as chromatography can significantly improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, which is the basis for its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable hypoglycemic and antimicrobial activities.
Thiazolidin-4-one: Known for its anticancer and anti-inflammatory properties.
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boronic acid derivative
Uniqueness
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is unique due to its high chlorine content and the presence of a benzyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
Eigenschaften
CAS-Nummer |
54415-03-1 |
|---|---|
Molekularformel |
C10H7Cl4NOS |
Molekulargewicht |
331.0 g/mol |
IUPAC-Name |
2-benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C10H7Cl4NOS/c11-9(12)8(16)15(17-10(9,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
FFNGDERSOJGRFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


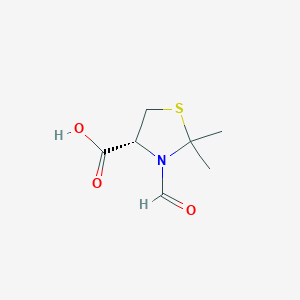
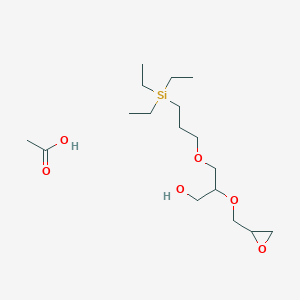
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)


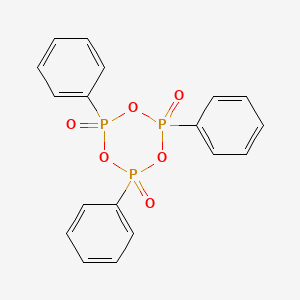

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
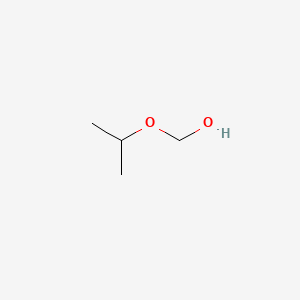
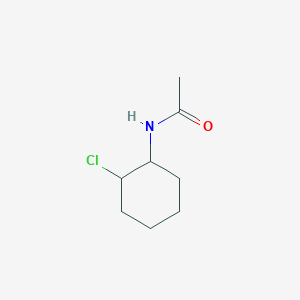

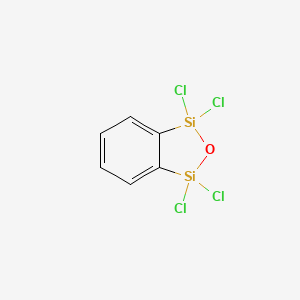
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
